molecular formula C18H19N7O2 B2930314 3-(1H-benzo[d]imidazol-1-yl)-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide CAS No. 2210139-10-7

3-(1H-benzo[d]imidazol-1-yl)-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide

Cat. No. B2930314
CAS RN: 2210139-10-7
M. Wt: 365.397
InChI Key: NMEZDVJLVIBFLP-UHFFFAOYSA-N
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Description

3-(1H-benzo[d]imidazol-1-yl)-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide is a useful research compound. Its molecular formula is C18H19N7O2 and its molecular weight is 365.397. The purity is usually 95%.
BenchChem offers high-quality 3-(1H-benzo[d]imidazol-1-yl)-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1H-benzo[d]imidazol-1-yl)-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmaceutical Drug Synthesis

This compound contains a benzodiazole moiety, which is often found in pharmaceuticals due to its biological activity. It can serve as an intermediate in the synthesis of drugs with potential anti-tumor, anti-parasitic, and immunomodulatory effects . The presence of the 1,2,4-oxadiazol ring also suggests possible utilization in creating novel therapeutic agents.

Dye Synthesis

The structural complexity of this compound, including the benzodiazole and pyrazole rings, indicates its use in the dye industry. It could be involved in the synthesis of specific pigments and markers, contributing to the development of new dyes with unique properties .

Corrosion Inhibition

Compounds similar to this one have been studied for their effectiveness as corrosion inhibitors. They can form a protective layer on metals, preventing degradation by environmental factors. This particular compound could be explored for its potential in protecting mild steel in acidic environments, such as in industrial settings .

Cancer Research

The benzodiazole and pyrazole components of the compound suggest its application in cancer research. It could be used to create conjugates that act as tubulin polymerization inhibitors, a promising approach in the development of new anticancer drugs . These inhibitors can disrupt the microtubule assembly in cancer cells, leading to apoptosis.

Synthetic Methodology Development

The compound’s structure is relevant to the field of synthetic chemistry, where it could be used to advance the regiocontrolled synthesis of substituted imidazoles. These heterocycles are key components in functional molecules used in various applications, including medicinal chemistry and material science .

Antitumor Agent Design

Research has been conducted on derivatives of benzodiazole for their antitumor properties. This compound could be a precursor in the synthesis of novel quinoline derivatives that exhibit inhibitory activities against various tumor cell lines, offering a pathway to new antitumor agents .

Hematological Malignancies Treatment

The compound’s framework is conducive to the development of novel syk inhibitors. These inhibitors are crucial in the treatment of hematological malignancies, as they can interfere with the signaling pathways that contribute to the growth and survival of malignant cells .

Green Chemistry Applications

Given the compound’s potential role in corrosion inhibition, it could also contribute to green chemistry initiatives. By reducing the need for harsh chemicals in corrosion protection, it aligns with the principles of sustainability and environmental protection .

properties

IUPAC Name

3-(benzimidazol-1-yl)-N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N7O2/c1-2-25-11-13(9-21-25)18-22-17(27-23-18)10-19-16(26)7-8-24-12-20-14-5-3-4-6-15(14)24/h3-6,9,11-12H,2,7-8,10H2,1H3,(H,19,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMEZDVJLVIBFLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C2=NOC(=N2)CNC(=O)CCN3C=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1H-benzo[d]imidazol-1-yl)-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide

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